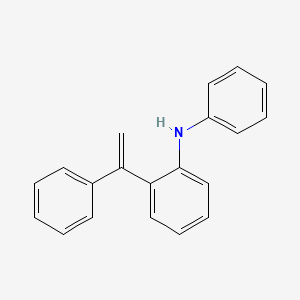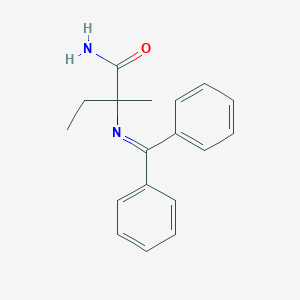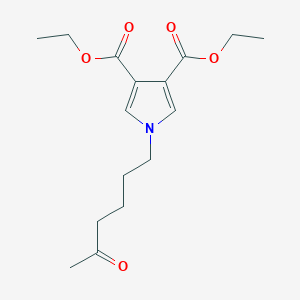
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with diethyl ester groups and a 5-oxohexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of a pyrrole derivative with a diethyl ester and a 5-oxohexyl group. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- Diethyl 1-(5-oxopentyl)-1H-pyrrole-3,4-dicarboxylate
- Diethyl 1-(5-oxobutyl)-1H-pyrrole-3,4-dicarboxylate
Comparison: Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate is unique due to its longer 5-oxohexyl side chain, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
920514-01-8 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
diethyl 1-(5-oxohexyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H23NO5/c1-4-21-15(19)13-10-17(9-7-6-8-12(3)18)11-14(13)16(20)22-5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
IHBRXQRNDGUVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C(=O)OCC)CCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
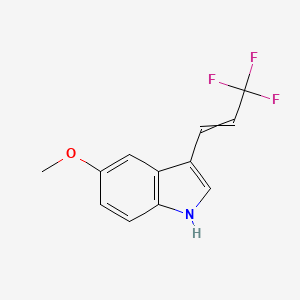
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
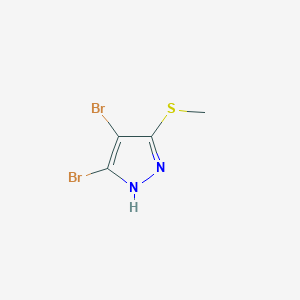
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)
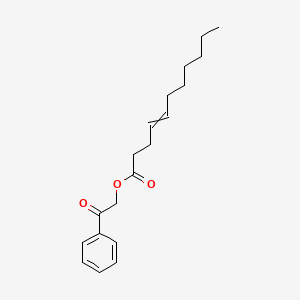
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
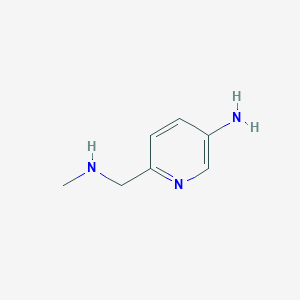
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
